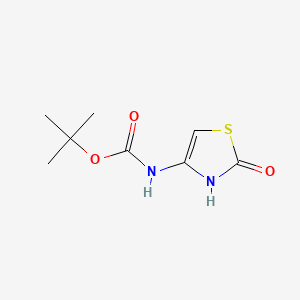
tert-Butyl (2-oxo-2,3-dihydrothiazol-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(2-hydroxy-1,3-thiazol-4-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxy group, and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxy-1,3-thiazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiazole derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-(2-hydroxy-1,3-thiazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while substitution of the tert-butyl group could yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-(2-hydroxy-1,3-thiazol-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical assays.
Medicine: In medicine, tert-butyl N-(2-hydroxy-1,3-thiazol-4-yl)carbamate has potential applications as a drug precursor. Its ability to form stable carbamate linkages makes it useful in the design of prodrugs that can be activated in the body to release active pharmaceutical ingredients.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and catalysis.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-hydroxy-1,3-thiazol-4-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group and thiazole ring can form hydrogen bonds and coordinate with metal ions, respectively, allowing the compound to bind to enzymes and proteins. This binding can modulate the activity of these biological targets, leading to various biochemical effects .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the thiazole ring.
N-Boc-hydroxylamine: Another carbamate derivative with a hydroxy group but different structural features.
tert-Butyl N-methylcarbamate: A related compound with a methyl group instead of the thiazole ring.
Uniqueness: tert-Butyl N-(2-hydroxy-1,3-thiazol-4-yl)carbamate is unique due to the presence of both the hydroxy group and the thiazole ring. This combination of functional groups provides distinct reactivity and binding properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H12N2O3S |
|---|---|
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
tert-butyl N-(2-oxo-3H-1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C8H12N2O3S/c1-8(2,3)13-6(11)9-5-4-14-7(12)10-5/h4H,1-3H3,(H,9,11)(H,10,12) |
Clave InChI |
BZQUFYVRCACDBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CSC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















